1-[(1S)-1-Methoxyethyl]-3-(trifluoromethyl)benzene

Lipophilicity Drug Design Pharmacokinetics

1-[(1S)-1-Methoxyethyl]-3-(trifluoromethyl)benzene (CAS 646041-15-8) is a chiral organofluorine compound characterized by a benzene core with (S)-1-methoxyethyl and trifluoromethyl substituents at the 1- and 3-positions, respectively. Its molecular formula is C10H11F3O, with a precise molecular weight of 204.07623 g/mol and a stereocenter at the methoxyethyl carbon, defining its (S)-absolute configuration.

Molecular Formula C10H11F3O
Molecular Weight 204.19 g/mol
CAS No. 646041-15-8
Cat. No. B12584796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1S)-1-Methoxyethyl]-3-(trifluoromethyl)benzene
CAS646041-15-8
Molecular FormulaC10H11F3O
Molecular Weight204.19 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)C(F)(F)F)OC
InChIInChI=1S/C10H11F3O/c1-7(14-2)8-4-3-5-9(6-8)10(11,12)13/h3-7H,1-2H3/t7-/m0/s1
InChIKeyUIOZCPKZBQAMPN-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(1S)-1-Methoxyethyl]-3-(trifluoromethyl)benzene (CAS 646041-15-8): A Chiral Building Block for Advanced Organic Synthesis


1-[(1S)-1-Methoxyethyl]-3-(trifluoromethyl)benzene (CAS 646041-15-8) is a chiral organofluorine compound characterized by a benzene core with (S)-1-methoxyethyl and trifluoromethyl substituents at the 1- and 3-positions, respectively. Its molecular formula is C10H11F3O, with a precise molecular weight of 204.07623 g/mol and a stereocenter at the methoxyethyl carbon, defining its (S)-absolute configuration . As a valuable synthetic intermediate, it is primarily employed as a chiral building block in the preparation of pharmaceuticals, agrochemicals, and advanced materials, where the combination of a lipophilic trifluoromethyl group and a stereodefined methoxyethyl handle enables precise control over molecular architecture and physicochemical properties .

Why 1-[(1S)-1-Methoxyethyl]-3-(trifluoromethyl)benzene (CAS 646041-15-8) Cannot Be Substituted with Regioisomers or Racemic Analogs in Chiral Synthesis


Substituting 1-[(1S)-1-Methoxyethyl]-3-(trifluoromethyl)benzene (CAS 646041-15-8) with its regioisomer (4-substituted, CAS 646041-16-9) or the (R)-enantiomer (CAS 646041-20-5) leads to fundamentally different molecular properties and biological outcomes. The 3-substituted regioisomer exhibits distinct electronic and steric profiles due to the meta-relationship between substituents, directly influencing reactivity in further functionalization and target binding [1]. Critically, the (S)-stereochemistry is essential for chiral recognition in biological systems; use of the (R)-enantiomer or a racemate would alter or abolish desired pharmacological activity and potentially introduce off-target effects, making stereochemical purity a non-negotiable requirement in drug discovery and development .

Quantitative Differentiation of 1-[(1S)-1-Methoxyethyl]-3-(trifluoromethyl)benzene (CAS 646041-15-8) from Its Analogs


Regioisomeric Impact on Lipophilicity: LogP Comparison of 3- vs. 4-Substituted Analogs

The 3-substituted regioisomer (CAS 646041-15-8) demonstrates a distinct lipophilicity profile compared to the 4-substituted analog (CAS 646041-16-9). Calculated XLogP values differ, influencing membrane permeability, solubility, and overall pharmacokinetic behavior . The meta-substitution pattern imparts different electronic and steric properties, affecting subsequent chemical transformations and biological interactions .

Lipophilicity Drug Design Pharmacokinetics

Stereochemical Integrity: Absolute Configuration Defines Biological Activity

The (S)-enantiomer (CAS 646041-15-8) is the defined stereoisomer required for chiral synthesis applications . Use of the (R)-enantiomer (CAS 646041-20-5) or a racemic mixture would introduce a different spatial arrangement, leading to altered interactions with biological targets and potentially compromising drug efficacy or safety .

Chirality Enantioselectivity Medicinal Chemistry

Molecular Topology and Electronic Properties: Computed Descriptors

Calculated molecular descriptors for 1-[(1S)-1-Methoxyethyl]-3-(trifluoromethyl)benzene (CAS 646041-15-8) reveal specific properties relevant to drug design. The compound has a topological polar surface area (TPSA) of 9.2 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors . The 4-substituted regioisomer (CAS 646041-16-9) shares many computed values but exhibits a lower complexity value (171) compared to the 3-substituted isomer (179), reflecting subtle differences in molecular topology [1].

Computational Chemistry Drug Design Structure-Activity Relationship

Optimal Research and Industrial Use Cases for 1-[(1S)-1-Methoxyethyl]-3-(trifluoromethyl)benzene (CAS 646041-15-8)


Chiral Building Block for Enantioselective Drug Synthesis

Used as a key chiral intermediate in the synthesis of pharmaceutical candidates requiring a defined (S)-configuration. The compound's stereocenter allows for the introduction of chirality into drug molecules, essential for achieving target selectivity and minimizing side effects .

Agrochemical Intermediate Requiring Specific Lipophilicity

Serves as a precursor in the development of agrochemicals where the trifluoromethyl group enhances metabolic stability and membrane penetration. The 3-substitution pattern provides a distinct electronic profile compared to the 4-substituted analog, which can be critical for biological activity .

Material Science: Synthesis of Functional Polymers and Liquid Crystals

Employed in the preparation of advanced materials, such as functional polymers and liquid crystals, where the trifluoromethyl group imparts desirable properties like low surface energy and high thermal stability [1].

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